Ammonium, (3-(benzylcarbamoyloxy)phenyl)trimethyl-, iodide

Description

Properties

CAS No. |

64051-08-7 |

|---|---|

Molecular Formula |

C17H21IN2O2 |

Molecular Weight |

412.26 g/mol |

IUPAC Name |

[3-(benzylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C17H20N2O2.HI/c1-19(2,3)15-10-7-11-16(12-15)21-17(20)18-13-14-8-5-4-6-9-14;/h4-12H,13H2,1-3H3;1H |

InChI Key |

JEVBAXFLZYJPGN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)NCC2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Biological Activity

Ammonium, (3-(benzylcarbamoyloxy)phenyl)trimethyl-, iodide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

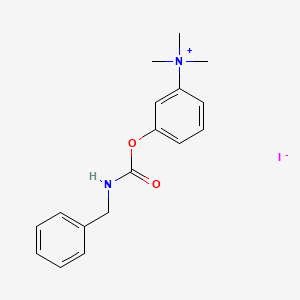

The compound is characterized by a trimethylammonium group attached to a phenyl ring that bears a benzylcarbamoyloxy substituent. This structure is significant for its interaction with biological targets, influencing its solubility and bioavailability.

Research indicates that compounds with similar ammonium structures often exhibit activity through modulation of cellular signaling pathways. Specifically, they may interact with G protein-coupled receptors (GPCRs) or influence ion channel activity, leading to alterations in cellular responses such as inflammation and apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may exert anticancer effects by activating immune responses against tumors. For example, compounds that activate the STING pathway have shown promise in enhancing anti-tumor immunity through the induction of type I interferons .

- Antimicrobial Properties : Similar ammonium compounds have demonstrated antimicrobial activity against various pathogens. The quaternary ammonium structure is often associated with increased membrane permeability in bacteria, leading to cell lysis .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases through modulation of neuroinflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces immune response via STING pathway activation | |

| Antimicrobial | Disrupts bacterial membranes | |

| Neuroprotection | Modulates neuroinflammatory responses |

Case Studies

- Anticancer Study : In a study involving colon carcinoma models, treatment with compounds activating the STING pathway resulted in significant tumor regression compared to controls. This suggests that similar mechanisms may be applicable to this compound .

- Antimicrobial Efficacy : A comparative analysis of various quaternary ammonium compounds revealed that those with similar structural motifs exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Neuroprotective Mechanisms : Research into derivatives of this compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the inhibition of pro-inflammatory cytokine release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbamate/Acyloxy Substituents

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide

- CAS : 64050-11-9

- Formula : C₁₃H₂₀N₂O₂·I

- Key Differences : Replaces benzylcarbamoyloxy with methylcarbamoyloxy (-O(CO)NHCH₃) and adds a methyl group at the 3-position of the phenyl ring.

- Toxicity: Not explicitly reported, but structural similarity suggests high toxicity.

Ammonium, (4-(3-hydroxyphenyl)-sec-butyl)trimethyl-, iodide, methylcarbamate

- CAS : 64046-10-2

- Formula : C₁₅H₂₅N₂O₂·I

- Key Differences : Incorporates a sec-butyl chain and methylcarbamate on a 4-hydroxyphenyl group.

- LD₅₀ (Subcutaneous, Mouse) : 10 mg/kg

- Comparison : 28-fold less toxic than the target compound, likely due to reduced electrophilicity and steric hindrance from the sec-butyl group.

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide

Analogues with Heterocyclic or Aromatic Modifications

Trimethyl-{2-[(9-oxo-9H-thioxanthene-4-carbonyl)-amino]-ethyl}-ammonium iodide (3f)

- Source :

- Formula : C₂₀H₂₂N₂O₂S·I

- Key Differences : Thioxanthene carbonyl group introduces planar aromaticity and sulfur, altering electronic properties.

- Synthetic Data : NMR confirms structure (δH 3.24 ppm for N⁺Me₃) .

Ammonium, (3-(2-oxo-1-pyrrolidinyl)propyl)trimethyl-, iodide

Comparative Analysis Table

Research Findings and Implications

- Structure-Activity Relationship : The benzylcarbamoyloxy group in the target compound contributes to its high toxicity, likely via enhanced acetylcholinesterase inhibition compared to methylcarbamoyloxy analogues .

- Toxicity Trends : Subcutaneous LD₅₀ values correlate with substituent bulkiness; larger groups (e.g., sec-butyl in 64046-10-2) reduce toxicity .

- Synthetic Challenges : Quaternary ammonium salts with carbamate groups require precise N-alkylation conditions, as evidenced by NMR-confirmed syntheses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Ammonium, (3-(benzylcarbamoyloxy)phenyl)trimethyl-, iodide?

- Methodological Answer : The compound can be synthesized via alkylation of a tertiary amine precursor with methyl iodide. A common approach involves reacting 3-(benzylcarbamoyloxy)phenol with trimethylamine under controlled basic conditions, followed by quaternization using methyl iodide in a polar aprotic solvent (e.g., acetonitrile). Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted reagents .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using <sup>1</sup>H NMR to detect the disappearance of tertiary amine protons (δ ~2.2–2.8 ppm) and emergence of quaternary ammonium signals (δ ~3.0–3.5 ppm) .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the trimethylammonium group (singlet at δ ~3.1–3.3 ppm for <sup>1</sup>H; δ ~53–55 ppm for <sup>13</sup>C), benzylcarbamoyloxy protons (δ ~4.5–5.0 ppm for NH/CH2), and aromatic protons (δ ~6.8–7.8 ppm) .

- XRD : Confirm crystal packing and counterion (iodide) interactions .

- Elemental Analysis : Verify stoichiometry (C, H, N, I) within ±0.3% deviation .

Q. What theoretical frameworks guide the study of its physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., charge distribution on the quaternary ammonium center) and steric effects of the benzylcarbamoyloxy substituent. Pair these with experimental data (e.g., solubility in polar solvents, thermal stability via TGA) to validate computational models .

Advanced Research Questions

Q. How does the benzylcarbamoyloxy substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., cleavage of the carbamate group). Compare degradation kinetics to structurally similar analogs (e.g., hydroxy- or methoxy-substituted derivatives) to isolate substituent effects .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies using nucleophiles (e.g., thiosulfate, azide) in aqueous/organic media. Monitor iodide release via ion chromatography or potentiometry. The steric bulk of the benzylcarbamoyloxy group likely reduces accessibility to the ammonium center, slowing reaction rates compared to less hindered analogs (e.g., trimethylphenylammonium derivatives) .

Q. How can the compound’s interactions with biomacromolecules (e.g., enzymes, DNA) be systematically investigated?

- Methodological Answer :

- Fluorescence Quenching : Use tryptophan-containing proteins (e.g., serum albumin) to study binding affinity via Stern-Volmer plots.

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to predict inhibition mechanisms.

- Circular Dichroism : Assess conformational changes in DNA upon binding .

Q. What advanced separation techniques are optimal for isolating trace impurities during synthesis?

- Methodological Answer : Employ preparative HPLC with a C18 column (gradient elution: water/acetonitrile with 0.1% trifluoroacetic acid). For charged impurities, ion-pair chromatography using tetrabutylammonium phosphate enhances resolution of quaternary ammonium byproducts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C) across multiple solvents (water, DMSO, ethanol). Conflicting data may arise from variations in crystallinity (e.g., amorphous vs. crystalline forms) or residual solvents. Characterize batches via powder XRD and DSC to correlate polymorphic forms with solubility profiles .

Theoretical and Methodological Integration

Q. How can researchers align experimental findings with computational models to predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.